1-(6-Azidohexyloxy)-4-iodobenzene
Overview
Description
1-(6-Azidohexyloxy)-4-iodobenzene is an organic compound that features both an azide group and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Azidohexyloxy)-4-iodobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-iodophenol with 6-bromohexanol to form 1-(6-bromohexyloxy)-4-iodobenzene. This intermediate is then reacted with sodium azide to yield the final product, this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Azidohexyloxy)-4-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Click Chemistry: The azide group can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.
Click Chemistry: Copper(I) catalysts are often used to facilitate the cycloaddition reaction between the azide group and alkynes.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Click Chemistry: The major product is typically a 1,2,3-triazole derivative.
Scientific Research Applications
1-(6-Azidohexyloxy)-4-iodobenzene has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystalline polymers and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules through click chemistry.
Bioconjugation: The azide group allows for the attachment of biomolecules in bioconjugation reactions.
Mechanism of Action
The mechanism of action for 1-(6-azidohexyloxy)-4-iodobenzene primarily involves its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole rings.
Iodine Atom:
Comparison with Similar Compounds
1-(6-Azidohexyloxy)benzene: Lacks the iodine atom, making it less versatile in substitution reactions.
6-Azidohexanoic Acid: Contains an azide group but lacks the aromatic ring, limiting its applications in materials science.
Uniqueness: 1-(6-Azidohexyloxy)-4-iodobenzene is unique due to the presence of both an azide group and an iodine atom, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(6-azidohexoxy)-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN3O/c13-11-5-7-12(8-6-11)17-10-4-2-1-3-9-15-16-14/h5-8H,1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPKREORCDFPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCN=[N+]=[N-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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